4a,5-Dimethyl-1,2,3,4,4a,5,8,8a-octahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4a,5-Dimethyl-1,2,3,4,4a,5,8,8a-octahydronaphthalene is a chemical compound with the molecular formula C15H24 It is a derivative of naphthalene, characterized by the presence of two methyl groups and a partially hydrogenated naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4a,5-Dimethyl-1,2,3,4,4a,5,8,8a-octahydronaphthalene typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 4a,5-dimethyl-naphthalene using a palladium or platinum catalyst at elevated temperatures and pressures. The reaction conditions are carefully controlled to ensure selective hydrogenation of the naphthalene ring while preserving the integrity of the methyl groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation reactors equipped with advanced catalysts and process control systems. The use of continuous flow reactors and high-throughput screening techniques can optimize the yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4a,5-Dimethyl-1,2,3,4,4a,5,8,8a-octahydronaphthalene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound, potentially converting it into fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the naphthalene ring, enhancing its chemical versatility.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4a,5-Dimethyl-1,2,3,4,4a,5,8,8a-octahydronaphthalene has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying hydrogenation reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 4a,5-Dimethyl-1,2,3,4,4a,5,8,8a-octahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to various enzymes and receptors, modulating their activity. For example, its potential antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit key metabolic enzymes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene
- 3-Isopropenyl-4a,5-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene
- Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-4a,8-dimethyl-2-(1-methylethenyl)-
Uniqueness
4a,5-Dimethyl-1,2,3,4,4a,5,8,8a-octahydronaphthalene is unique due to its specific substitution pattern and hydrogenation state The presence of two methyl groups at the 4a and 5 positions, along with the partially hydrogenated naphthalene ring, imparts distinct chemical and physical properties
Properties
CAS No. |
138480-58-7 |
---|---|
Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
8,8a-dimethyl-2,3,4,4a,5,8-hexahydro-1H-naphthalene |
InChI |
InChI=1S/C12H20/c1-10-6-5-8-11-7-3-4-9-12(10,11)2/h5-6,10-11H,3-4,7-9H2,1-2H3 |
InChI Key |
BAWMAYKFCFXZGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CCC2C1(CCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.